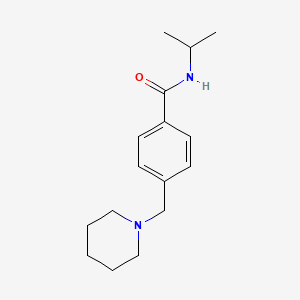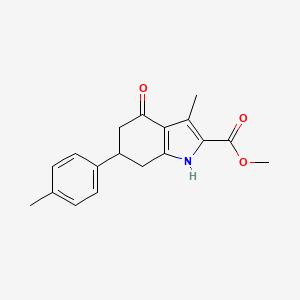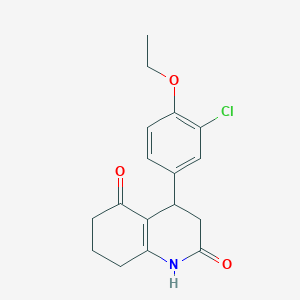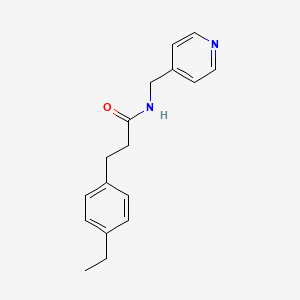
N-isopropyl-4-(1-piperidinylmethyl)benzamide
Vue d'ensemble
Description
N-isopropyl-4-(1-piperidinylmethyl)benzamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
N-isopropyl-4-(1-piperidinylmethyl)benzamide acts as a potent agonist of cannabinoid receptors, particularly the CB2 receptors. It works by activating the CB2 receptors, which are mainly found in the immune system and peripheral tissues. The activation of these receptors leads to the release of endogenous cannabinoids, which in turn modulate various physiological processes such as pain, inflammation, and immune response.
Biochemical and Physiological Effects
N-isopropyl-4-(1-piperidinylmethyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, it has been shown to have anti-convulsant properties by reducing the excitability of neurons. Moreover, it has been found to have anxiolytic and anti-depressant effects by modulating the activity of neurotransmitters such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-isopropyl-4-(1-piperidinylmethyl)benzamide in lab experiments is its high potency and selectivity for the CB2 receptors. This makes it an ideal tool for studying the physiological processes modulated by these receptors. Additionally, its synthetic nature allows for the production of large quantities of the compound, which is essential for conducting extensive studies.
However, one of the main limitations of using N-isopropyl-4-(1-piperidinylmethyl)benzamide in lab experiments is its potential for off-target effects. As with any synthetic compound, it is essential to ensure that the observed effects are due to the activation of the CB2 receptors and not due to other non-specific effects.
Orientations Futures
N-isopropyl-4-(1-piperidinylmethyl)benzamide has shown great potential for its therapeutic applications in various medical conditions. Future research should focus on further elucidating the mechanisms of action of the compound and identifying its potential applications in other medical conditions. Additionally, more studies are needed to determine the optimal dosage and administration route of the compound to maximize its therapeutic effects while minimizing any potential side effects.
Applications De Recherche Scientifique
N-isopropyl-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Moreover, it has been found to be effective in treating neuropathic pain, anxiety, and depression.
Propriétés
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)17-16(19)15-8-6-14(7-9-15)12-18-10-4-3-5-11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRMXHXRZGPABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4435992.png)


![1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436039.png)
![2-methyl-4-(4-phenyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4436043.png)
![3-amino-N-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4436044.png)
![2-methyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B4436051.png)

![N-(4-bromo-3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436061.png)
![N-methyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4436066.png)
![6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4436067.png)
![8-(3-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4436071.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4436078.png)
![N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4436101.png)